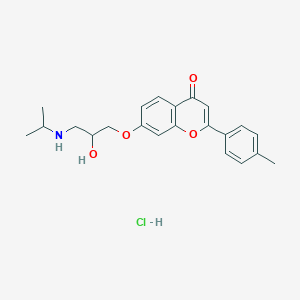
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride, commonly known as Fisetin, is a flavonoid compound that is found in various fruits and vegetables. Fisetin has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
Fisetin works by inhibiting various pathways involved in cancer growth and progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Fisetin has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, Fisetin has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Fisetin has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and spread of cancer cells, reduce inflammation and oxidative stress, and improve cognitive function and memory. Fisetin has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fisetin in lab experiments is its availability. Fisetin can be synthesized or extracted from natural sources, making it readily available for research purposes. Additionally, Fisetin has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have adverse effects. One limitation of using Fisetin in lab experiments is its stability. Fisetin is prone to degradation, which may affect its potency and efficacy in experiments.
Direcciones Futuras
There are several future directions for research on Fisetin. One area of interest is the potential use of Fisetin in combination with other compounds for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of Fisetin for various health conditions. Finally, more research is needed to explore the potential neuroprotective effects of Fisetin and its potential use in the prevention or treatment of neurodegenerative diseases.
Conclusion:
Fisetin is a flavonoid compound that has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Fisetin can be synthesized or extracted from natural sources and has been shown to have low toxicity. While there is still much to learn about Fisetin, it has the potential to be a valuable compound for the prevention and treatment of various health conditions.
Métodos De Síntesis
Fisetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to produce the compound. Extraction from natural sources involves the isolation of Fisetin from fruits and vegetables, such as strawberries, apples, and onions.
Aplicaciones Científicas De Investigación
Fisetin has been studied for its potential health benefits, particularly in the areas of cancer prevention and treatment. Research has shown that Fisetin has anti-cancer properties, which may help to inhibit the growth and spread of cancer cells. Fisetin has also been studied for its potential to improve cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
106287-81-4 |
|---|---|
Nombre del producto |
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride |
Fórmula molecular |
C22H26ClNO4 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-(4-methylphenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H25NO4.ClH/c1-14(2)23-12-17(24)13-26-18-8-9-19-20(25)11-21(27-22(19)10-18)16-6-4-15(3)5-7-16;/h4-11,14,17,23-24H,12-13H2,1-3H3;1H |
Clave InChI |
SYJFBYMNIYYHAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
Sinónimos |
4'-methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone methylflavonolamine SIPI 549 SIPI-549 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



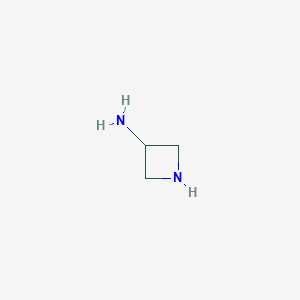
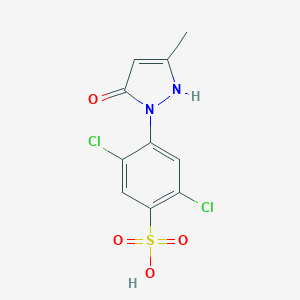
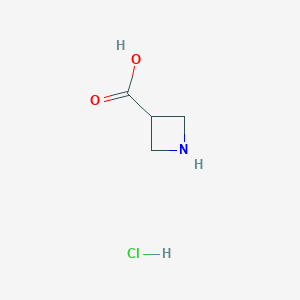
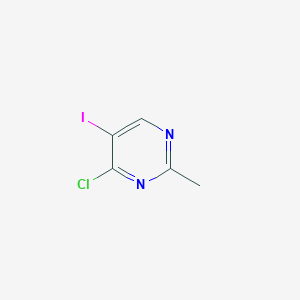
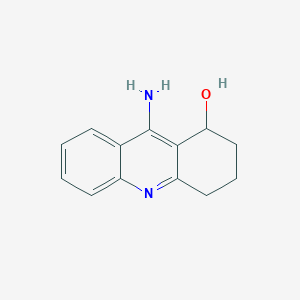
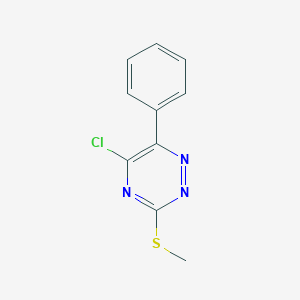
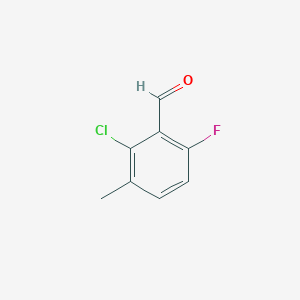
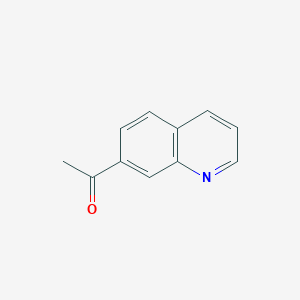
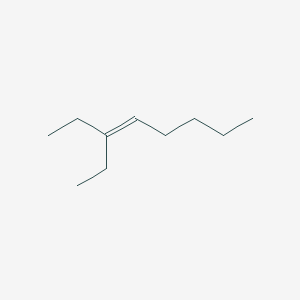
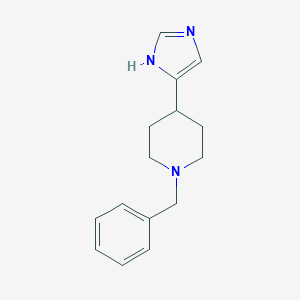
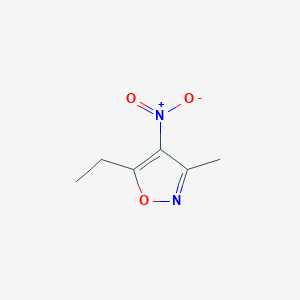
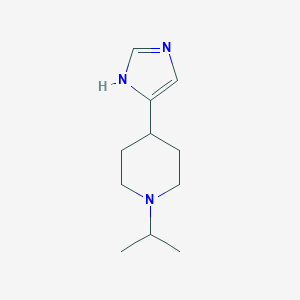
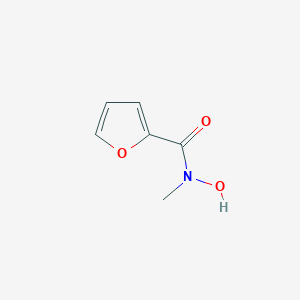
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)